

A-Z Guide to 2-Chloroethylurea: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Chloroethylurea

CAS No.: 6296-42-0

Cat. No.: B1347274

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A Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

2-Chloroethylurea (CEU) is a reactive chemical intermediate of significant interest, primarily for its foundational role in the synthesis of various pharmacologically active compounds, most notably the nitrosourea class of anticancer agents. This guide provides an in-depth examination of **2-Chloroethylurea**, covering its molecular structure, physicochemical properties, detailed synthesis protocols, reaction mechanisms, and principal applications. By integrating established chemical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for scientists engaged in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

N-(2-Chloroethyl)urea is a simple yet highly functionalized molecule. Its structure consists of a urea backbone substituted with a 2-chloroethyl group. This chloroethyl moiety is the primary source of its reactivity, acting as an alkylating agent, while the urea group influences its solubility and hydrogen-bonding capabilities.

Caption: 2D Molecular Structure of **2-Chloroethylurea**.

The key physicochemical properties of **2-Chloroethylurea** are summarized below, providing essential data for its handling, reaction setup, and purification.

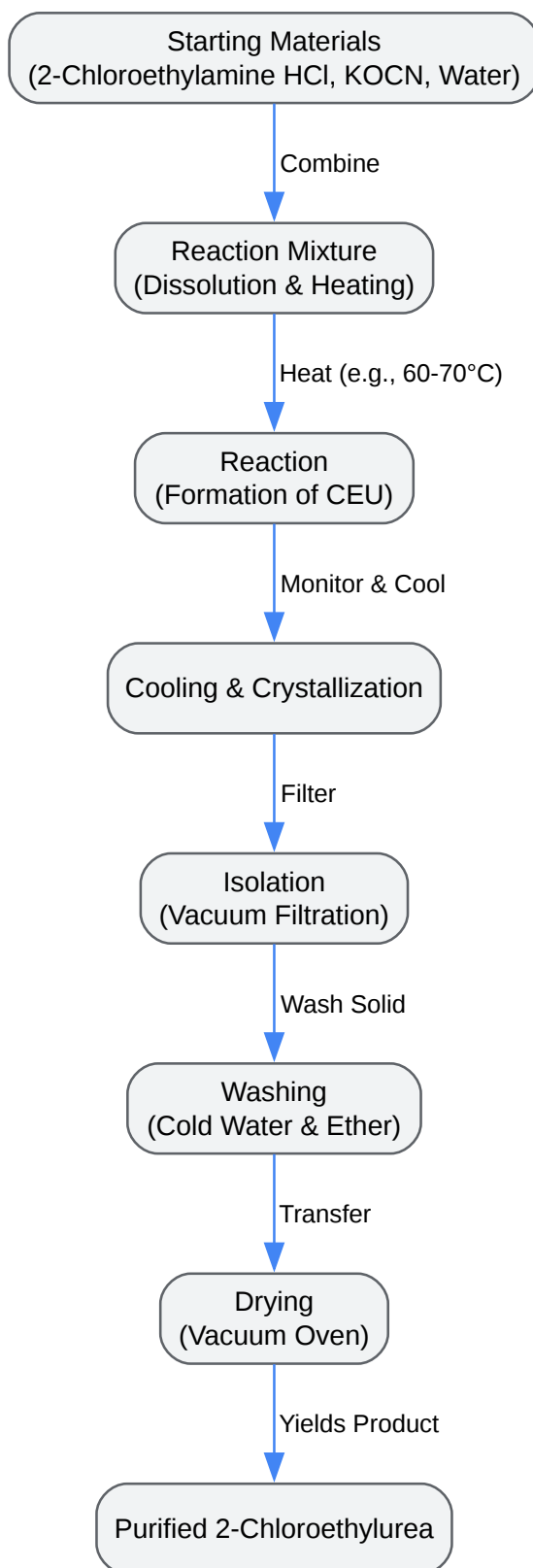
Property	Value	Reference
CAS Number	6296-42-0	[1][2]
Molecular Formula	C ₃ H ₇ ClN ₂ O	[1]
Molecular Weight	122.55 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	200-207 °C (decomposes)	[3]
Boiling Point	213 °C at 760 mmHg	[3]
Water Solubility	Almost transparent	[1][3]
pKa	13.28 ± 0.46 (Predicted)	[1]

Synthesis of 2-Chloroethylurea: A Validated Protocol

The most common and reliable method for synthesizing **2-Chloroethylurea** involves the reaction of 2-chloroethylamine hydrochloride with a cyanate salt, typically potassium cyanate, in an aqueous solution. This method is favored for its straightforward procedure, high yield, and readily available starting materials.

Synthesis Workflow

The overall process can be visualized as a simple, multi-step workflow from starting materials to the purified final product.



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Caption: General workflow for the synthesis of **2-Chloroethylurea**.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps and expected outcomes for verification.

Materials:

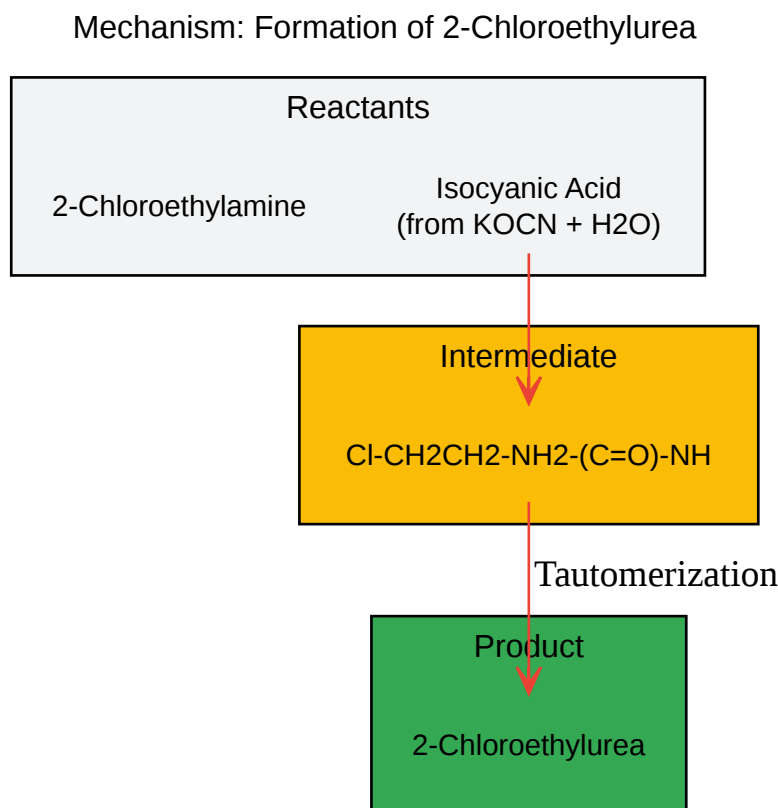
- 2-Chloroethylamine hydrochloride
- Potassium cyanate (KOCN)
- Deionized water
- Diethyl ether (for washing)

Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroethylamine hydrochloride in deionized water.
- Reagent Addition: While stirring, add potassium cyanate to the solution in one portion.
- Reaction: Heat the reaction mixture in a water bath at 60-70°C for approximately 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for at least one hour to facilitate the crystallization of the product.
- Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid sequentially with a small amount of ice-cold deionized water to remove any remaining inorganic salts, followed by a wash with cold diethyl ether to aid in drying.
- Drying: Dry the purified **2-Chloroethylurea** in a vacuum oven at a temperature below 50°C to a constant weight.

Reaction Mechanism

Understanding the underlying mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds via a nucleophilic addition pathway.



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Caption: Reaction mechanism for the synthesis of **2-Chloroethylurea**.

Causality Explained:

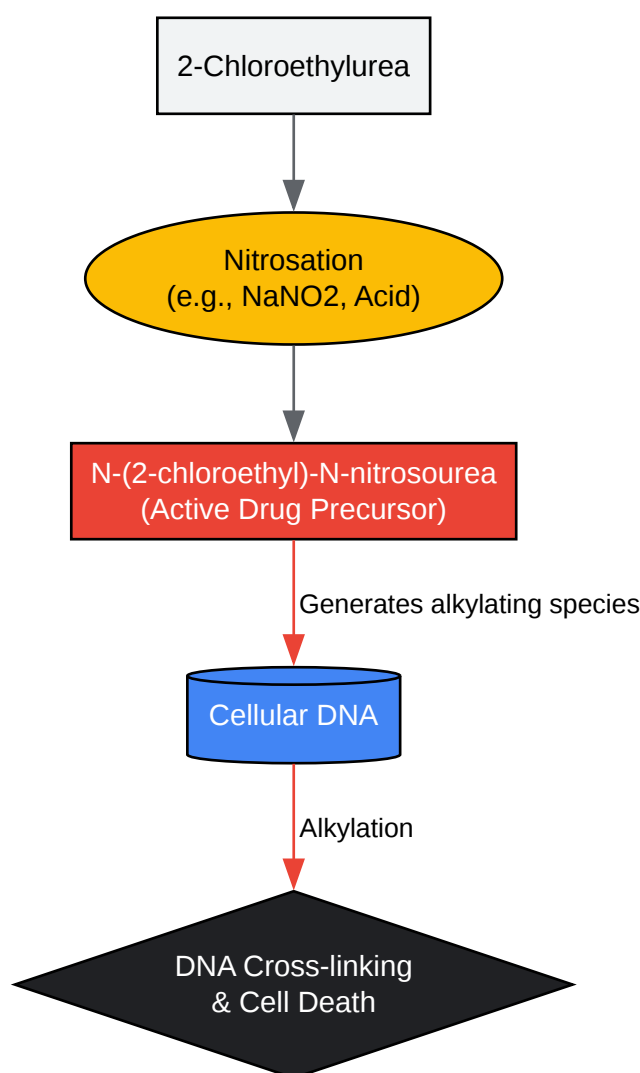
- In the aqueous solution, potassium cyanate exists in equilibrium with isocyanic acid (HNCO).
- The primary amine of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in isocyanic acid.
- This nucleophilic addition forms an unstable intermediate which rapidly undergoes tautomerization to yield the stable urea product, **2-Chloroethylurea**.

Applications in Drug Development

The primary and most significant application of **2-Chloroethylurea** is its role as a key precursor in the synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs).[4][5] CENUs are a class of potent alkylating agents used in cancer chemotherapy.[5]

Pathway to Nitrosourea Anticancer Agents

The conversion of **2-Chloroethylurea** to a CENU, such as Carmustine (BCNU), involves a critical nitrosation step. This transformation introduces the N-nitroso group, which is essential for the compound's cytotoxic activity.[5][6]



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Caption: Role of **2-Chloroethylurea** as a precursor to nitrosourea drugs.

Mechanistic Insight: The resulting N-nitrosourea compounds are chemically unstable under physiological conditions. They decompose to form a 2-chloroethyl carbonium ion, a highly reactive electrophile.^[5] This cation readily alkylates nucleophilic sites on DNA bases, leading to interstrand cross-links.^{[5][7]} These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.^[8] Prominent drugs synthesized from chloroethyl-containing precursors include Carmustine (BCNU), Lomustine (CCNU), and Chlorozotocin.^{[5][9]}

Beyond nitrosoureas, various derivatives of **2-chloroethylurea** have been explored for their potential as antineoplastic agents, targeting proteins like tubulin or thioredoxin-1.^{[10][11][12]}

Safety and Handling

2-Chloroethylurea and its precursors are hazardous materials and must be handled with appropriate safety precautions.

- Handling: Always handle in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Toxicity: Classified as acutely toxic if swallowed.^[2] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloroethylurea is a pivotal molecule in medicinal chemistry, serving as an indispensable building block for the synthesis of life-saving nitrosourea anticancer drugs. Its synthesis is well-established and relies on fundamental principles of nucleophilic addition. A thorough understanding of its structure, properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and professionals working in the field of drug development and organic synthesis. The continued exploration of its derivatives may yet yield novel therapeutic agents with improved efficacy and safety profiles.

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